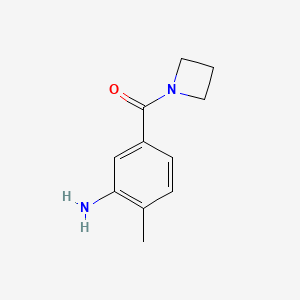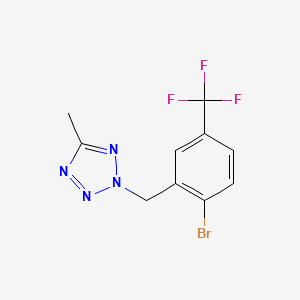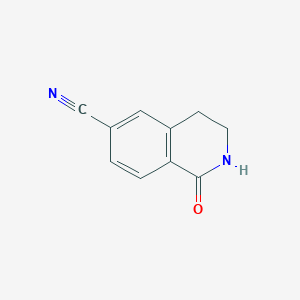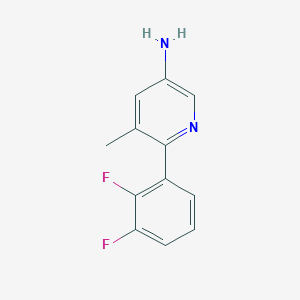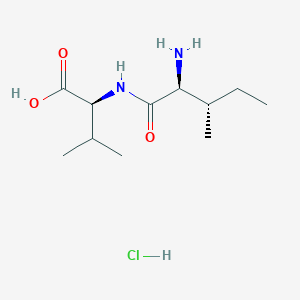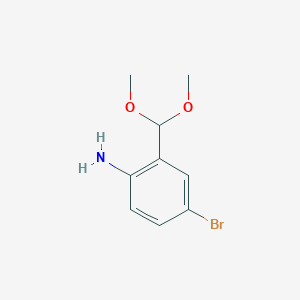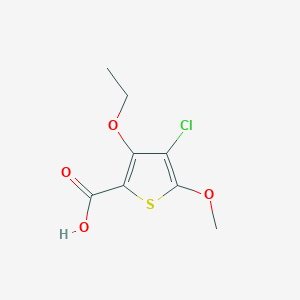
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with chlorine, ethoxy, and methoxy groups, along with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes chlorination, followed by ethoxylation and methoxylation. The carboxylic acid group is then introduced through carboxylation reactions.
Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Ethoxylation and Methoxylation: The chlorinated thiophene is then subjected to ethoxylation and methoxylation using ethyl alcohol and methanol, respectively, in the presence of a base such as sodium ethoxide or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Azide or nitrile derivatives.
Applications De Recherche Scientifique
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-methoxy-5-ethoxythiophene-2-carboxylic acid
- 4-Chloro-3-ethoxy-5-methylthiophene-2-carboxylic acid
- 4-Chloro-3-ethoxy-5-methoxythiophene-2-sulfonic acid
Uniqueness
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or interaction profiles are required.
Propriétés
Formule moléculaire |
C8H9ClO4S |
|---|---|
Poids moléculaire |
236.67 g/mol |
Nom IUPAC |
4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO4S/c1-3-13-5-4(9)8(12-2)14-6(5)7(10)11/h3H2,1-2H3,(H,10,11) |
Clé InChI |
FYXMTXJDZKHFFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(SC(=C1Cl)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


